8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
Overview
Description
8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C15H8Cl2N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 8-chloroquinoline and 2-pyridylboronic acid.
Suzuki-Miyaura Coupling: The 8-chloroquinoline undergoes a Suzuki-Miyaura coupling reaction with 2-pyridylboronic acid in the presence of a palladium catalyst to form 8-chloro-2-(pyridin-2-yl)quinoline.
Carbonylation: The resulting compound is then subjected to carbonylation using phosgene to introduce the carbonyl chloride group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinoline ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: The compound can participate in further coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Phosgene: Used for carbonylation.
Hydrochloric Acid: Used to form the hydrochloride salt.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Substituted Quinoline Derivatives: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis of the carbonyl chloride group.
Complex Molecules: Formed through further coupling reactions.
Scientific Research Applications
8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride: A similar compound with the pyridine ring substituted at the 4-position instead of the 2-position.
8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride: Another similar compound with the pyridine ring substituted at the 3-position.
Uniqueness
8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyridine ring can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs .
Properties
IUPAC Name |
8-chloro-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O.ClH/c16-11-5-3-4-9-10(15(17)20)8-13(19-14(9)11)12-6-1-2-7-18-12;/h1-8H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKOLRMNSRKLSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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